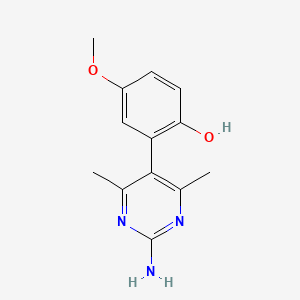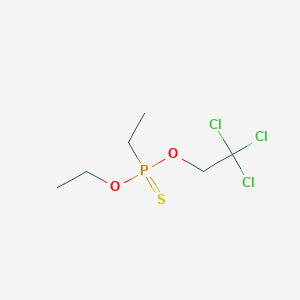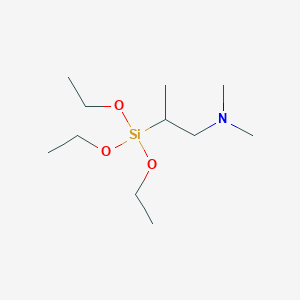![molecular formula C11H28N2O3Si B14363409 N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 95017-23-5](/img/structure/B14363409.png)
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is a versatile organosilane compound. It is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. This compound is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(trimethoxysilyl)propylamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or siloxanes to form cross-linked networks.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and silanes.
Applications De Recherche Scientifique
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, such as polymers and inorganic substrates.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Mécanisme D'action
The mechanism of action of N1-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surface of the substrate. The amino groups can interact with various functional groups on the substrate, leading to enhanced adhesion and compatibility. The compound can also form cross-linked networks through condensation reactions, providing additional mechanical strength and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with different alkyl chain length.
Bis[3-(trimethoxysilyl)propyl]amine: Contains two silane groups, providing different cross-linking capabilities.
N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Contains a benzyl group, offering different reactivity and applications
Uniqueness
N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its specific combination of propyl and trimethoxysilyl groups, which provide a balance of flexibility and reactivity. This makes it particularly effective as a coupling agent and in forming stable cross-linked networks .
Propriétés
Numéro CAS |
95017-23-5 |
|---|---|
Formule moléculaire |
C11H28N2O3Si |
Poids moléculaire |
264.44 g/mol |
Nom IUPAC |
N'-propyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-5-8-13(10-7-12)9-6-11-17(14-2,15-3)16-4/h5-12H2,1-4H3 |
Clé InChI |
WKVKOSKMSGIDKI-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC[Si](OC)(OC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)

![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

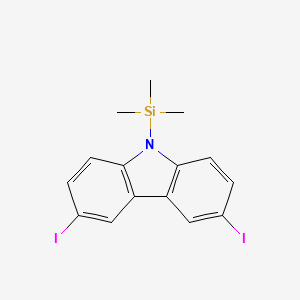
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
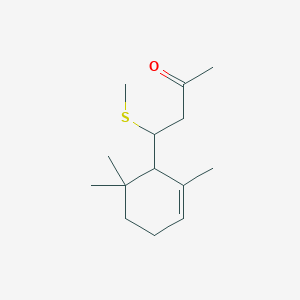
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
